![molecular formula C8H10N2O B8211409 5,6,7,8-Tetrahydro-[2,6]naphthyridin-3-ol](/img/structure/B8211409.png)
5,6,7,8-Tetrahydro-[2,6]naphthyridin-3-ol
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Overview
Description
5,6,7,8-Tetrahydro-2H-2,6-naphthyridin-3-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring structure containing nitrogen atoms, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[2,6]naphthyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2H-2,6-naphthyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can introduce various functional groups into the ring structure.
Scientific Research Applications
5,6,7,8-Tetrahydro-2H-2,6-naphthyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[2,6]naphthyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with different nitrogen atom positions.
2,7-Naphthyridine: Similar structure but with nitrogen atoms in different positions.
Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring.
Uniqueness
5,6,7,8-Tetrahydro-2H-2,6-naphthyridin-3-one is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical and biological properties
Biological Activity
5,6,7,8-Tetrahydro-[2,6]naphthyridin-3-ol is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a study highlighted its potential as an antimicrobial agent by showing inhibition of growth in both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in certain cancer cell lines.
- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell division .
The biological effects of this compound are mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It can bind to receptors on the surface of cells, altering signaling pathways that regulate growth and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the compound's structure can enhance its potency and selectivity against target cells. Research has identified key functional groups that contribute to its activity:
Modification | Effect on Activity |
---|---|
Hydroxyl group at position 3 | Enhances anticancer activity |
Substituents at the naphthyridine core | Affects enzyme inhibition potency |
Study on Antileishmanial Activity
A significant study examined a series of naphthyridine derivatives for their antileishmanial activity. The results indicated that compounds similar to this compound demonstrated potent in vitro efficacy against Leishmania species. However, challenges such as poor bioavailability and rapid clearance in vivo were noted .
Cancer Treatment Development
Another research effort focused on developing analogs of this compound for cancer treatment. The study revealed that certain modifications led to improved stability and reduced toxicity while maintaining anticancer efficacy. These findings underscore the potential for this compound in therapeutic applications against various cancers .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,6-naphthyridin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-3-7-4-9-2-1-6(7)5-10-8/h3,5,9H,1-2,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOHLJBPGZIVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)NC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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